molecular formula C27H25N5O3S B6113644 N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide

N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide

Cat. No.: B6113644
M. Wt: 499.6 g/mol
InChI Key: YVQWNADGSRXNKC-UHFFFAOYSA-N
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Description

N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylphenylsulfanyl group, and a dihydropyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(Z)-N-(4-methoxyphenyl)-N'-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-18-8-14-23(15-9-18)36-17-21-16-24(33)30-26(29-21)32-27(28-20-10-12-22(35-2)13-11-20)31-25(34)19-6-4-3-5-7-19/h3-16H,17H2,1-2H3,(H3,28,29,30,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQWNADGSRXNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(NC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(/NC3=CC=C(C=C3)OC)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the dihydropyrimidinyl core, followed by the introduction of the methoxyphenyl and methylphenylsulfanyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    4-Methoxyphenethylamine: Shares the methoxyphenyl group and has applications in organic synthesis.

Uniqueness

N-{(E)-[(4-methoxyphenyl)amino][(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

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